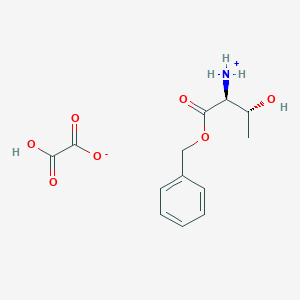

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO7 and its molecular weight is 209,24*90,02 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a chiral compound that belongs to the class of amino acid derivatives. Its unique stereochemistry and functional groups contribute to its distinct biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

- Chemical Formula : C₁₃H₁₇NO₇

- Molecular Weight : 299.28 g/mol

- CAS Number : 201274-07-9

- Structure : The compound features a benzyl group attached to a 2-amino-3-hydroxybutanoate backbone, with oxalate salt formation enhancing its solubility and stability .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Modulation : Interaction studies indicate that this compound may modulate various enzymes, impacting metabolic pathways essential for cellular function.

- Receptor Binding Affinity : Research suggests that this compound has binding affinities for certain receptors, which could be pivotal in therapeutic applications.

- Antioxidant Properties : Preliminary studies have indicated potential antioxidant effects, which could make it beneficial in mitigating oxidative stress-related conditions.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple amino acid | Found naturally in proteins; non-chiral |

| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |

| This compound | Chiral with enhanced lipophilicity | Unique stereochemistry enhances biological activity compared to simpler amino acids |

Study on Receptor Interactions

A study focused on the interaction of this compound with NMDA receptors demonstrated enhanced modulation capabilities compared to other amino acid derivatives. This suggests potential applications in treating conditions like Alzheimer's disease where NMDA receptor activity is crucial .

Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of this compound showed significant free radical scavenging activity. This property is particularly valuable in developing supplements aimed at reducing oxidative damage in cells.

Neuroprotective Studies

Research conducted on neuroprotective effects indicated that this compound could inhibit apoptosis in neuronal cells under stress conditions. This finding opens avenues for its use in neuroprotective therapies .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various therapeutic agents. Its structural similarity to amino acids makes it suitable for modifications that can lead to the development of new drugs targeting metabolic disorders and other health conditions. For instance, it has been utilized in the synthesis of non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapy for HIV treatment .

Research has shown that (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate exhibits biological activity due to its interactions with various enzymes and receptors. Its role as a threonine derivative allows it to participate in metabolic processes, potentially influencing protein synthesis. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, such as steroid sulfatase, making it a candidate for cancer therapeutics .

Organocatalysis

The compound has been explored as an organocatalyst in enantioselective reactions. For example, it has been used in the addition of allylboron compounds to imines and ketones, showcasing its utility in asymmetric synthesis . This application highlights the compound's versatility in organic chemistry and its potential for developing chiral molecules.

Case Study 1: Synthesis of NNRTIs

A study published by MDPI explored the design and synthesis of novel NNRTIs using this compound as a precursor. The research demonstrated that modifications to this compound could yield effective inhibitors against reverse transcriptase, providing insights into new therapeutic strategies for HIV treatment .

Case Study 2: Inhibition of Steroid Sulfatase

Another significant application was reported in research focusing on steroid sulfatase inhibitors derived from this compound. The study highlighted how specific structural modifications enhanced the inhibitory potency against estrogen-dependent cancers, indicating the compound's potential role in cancer therapy .

Propriétés

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723810 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201274-07-9 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.